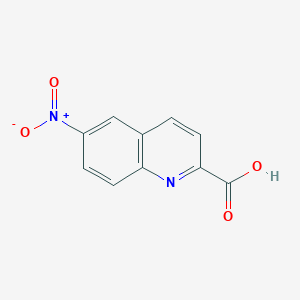

6-Nitroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGTLCSNDGABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489163 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30836-96-5 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to the Chemical Properties of 6-Nitroquinoline-2-carboxylic acid

This compound is a heterocyclic compound featuring a quinoline core, a foundational structure in numerous pharmacologically active agents.[1] The strategic placement of a nitro group at the 6-position and a carboxylic acid at the 2-position imparts a unique combination of electronic properties and chemical reactivity. The quinoline moiety itself is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and synthetic utility of this compound, positioning it as a valuable building block for the design and development of novel therapeutic agents and functional materials.

Section 1: Synthesis and Structural Elucidation

The synthesis of substituted quinolines is a well-established field, with several named reactions providing access to this scaffold.[2] However, the specific substitution pattern of this compound requires a carefully chosen strategy. While classical methods like the Doebner-von Miller or Combes syntheses are powerful for generating quinolines, they do not typically yield the 2-carboxy substitution pattern directly.[3][4]

A highly effective and regioselective approach involves a modification of the Skraup-Doebner-Von Miller synthesis. A reported reversal of the standard regiochemistry allows for the direct synthesis of 2-carboxy-4-arylquinolines by condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters.[5] By selecting 4-nitroaniline as the starting material, this methodology can be adapted to produce the target this compound skeleton.

Caption: Proposed Doebner synthesis pathway for this compound.

Experimental Protocol: Synthesis via Doebner Reaction

This protocol describes a plausible synthesis adapted from the general Doebner reaction, which is known to produce quinoline-carboxylic acids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (1.0 eq.) in ethanol.

-

Reagent Addition: To the stirred solution, add pyruvic acid (2.0 eq.).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Section 2: Physicochemical and Spectroscopic Profile

Understanding the core physical and spectral properties is critical for handling, characterization, and application of the compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 30836-96-5 | [6] |

| Molecular Formula | C₁₀H₆N₂O₄ | [7] |

| Molecular Weight | 218.17 g/mol | [7] |

| Melting Point | 224-225 °C (decomposes) | [6] |

| Boiling Point | 443.7 ± 30.0 °C (Predicted) | [6] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.51 ± 0.43 (Predicted) | [6] |

| Storage | 2-8°C, Sealed in dry conditions | [6][8] |

Spectroscopic Data Interpretation

While high-resolution spectra are not publicly available, the expected characteristics can be reliably predicted based on the molecular structure.[9][10][11]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Multiple signals in the downfield region (δ 7.5-9.0 ppm), showing characteristic splitting patterns of the quinoline ring system. Protons adjacent to the nitro group will be shifted further downfield. - Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: Signal in the δ 165-175 ppm range. - Aromatic Carbons: Signals between δ 120-150 ppm. The carbon bearing the nitro group (C6) and other carbons in its electronic vicinity will be significantly shifted. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two characteristic strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A clear peak at m/z 218.17. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group ([M-COOH]⁺) and the nitro group ([M-NO₂]⁺). |

Section 3: Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for further chemical modification.[10][12]

-

Reactions of the Carboxylic Acid: The -COOH group is a handle for standard transformations. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., EDC, HOBt), allowing for the attachment of various side chains.

-

Reactions of the Nitro Group: The nitro group is a precursor to an amine. It can be selectively reduced to a 6-amino group via catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride.[13] This transformation opens up a new set of derivatization possibilities, including diazotization and further coupling reactions.

Caption: Workflow for integrating the title compound into a drug discovery pipeline.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant untapped potential. Its well-defined physicochemical properties, predictable reactivity, and plausible, scalable synthesis make it an attractive building block for medicinal chemists and materials scientists. The ability to selectively modify both the carboxylic acid and nitro group functionalities provides access to a vast chemical space for generating novel molecular entities with promising biological activities. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile compound in future research and development endeavors.

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. Combes quinoline synthesis.

- Unknown. Combes Quinoline Synthesis.

- Slideshare. synthesis of quinoline derivatives and its applications.

- Wikipedia. Doebner–Miller reaction.

- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- SynArchive. Doebner-Miller Reaction.

- Scribd. Combes Quinoline Synthesis PDF.

- ChemicalBook. 30836-96-5(this compound) Product Description.

- Benchchem. Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- ChemicalBook. This compound(30836-96-5) 1 h nmr.

- PubChem. 6-Nitroquinoline.

- Sigma-Aldrich. 6-Nitroquinoline 98 613-50-3.

- Benchchem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.

- ChemicalBook. 6-Nitroquinoxaline-2-carboxylic acid | 4244-37-5.

- Achmem. This compound.

- Benchchem. An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.

- Benchchem. Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.

- Benchchem. A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.

- Chemsrc. 6-nitroquinoxaline-2-carboxylic acid | CAS#:4244-37-5.

- SpectraBase. 6-Nitroquinoline.

- Benchchem. Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid.

- ChemScene. 70585-52-3 | 6-Nitroquinoline-8-carboxylic acid.

- Benchchem. Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

- Benchchem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

- Benchchem. An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis.

- Benchchem. An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes.

- Benchchem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- Benchchem. Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.

- PubChem. 6-Quinolinecarboxylic acid.

- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

- Benchchem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.

- PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- MedChemExpress. Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 30836-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. achmem.com [achmem.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound(30836-96-5) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Nitroquinoline-2-carboxylic Acid

Foreword: Navigating the Synthetic Challenge

For researchers and professionals in drug development, 6-Nitroquinoline-2-carboxylic acid represents a valuable scaffold, a molecular starting point for a diverse range of pharmacologically active agents. Its structure, combining the quinoline core with strategically placed nitro and carboxylic acid functionalities, offers rich opportunities for chemical modification. However, the synthesis of this specific isomer is not a trivial pursuit. A superficial approach, such as the direct nitration of commercially available quinoline-2-carboxylic acid, is fraught with challenges of regioselectivity. This guide is structured to provide not just a protocol, but a strategic blueprint, elucidating the chemical logic required to navigate these challenges and achieve a targeted, high-purity synthesis. We will explore a robust, multi-step pathway that leverages the principles of directing group effects to overcome the inherent reactivity patterns of the quinoline nucleus.

The Strategic Imperative: Overcoming the Regioselectivity of Quinoline Nitration

A foundational principle in aromatic chemistry is that the existing substituents on a ring dictate the position of new electrophilic additions. The quinoline system presents a unique case. Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the basic nitrogen atom of the pyridine ring is protonated to form a quinolinium cation.

This protonated nitrogen is a powerful electron-withdrawing group, which deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution preferentially occurs on the less deactivated benzene ring. The -NH⁺= group acts as a meta-director, favoring substitution at the C5 and C8 positions.[1][2] Direct nitration of quinoline-2-carboxylic acid would, therefore, yield a mixture of 5-nitro and 8-nitro isomers, making the isolation of the desired 6-nitro product difficult and inefficient.[2]

To circumvent this, a more sophisticated strategy is required. The most effective approach involves temporarily modifying the pyridine ring to change the directing influence of the nitrogen atom. By reducing the quinoline to a 1,2,3,4-tetrahydroquinoline, the nitrogen atom becomes an alkyl-substituted aniline. Subsequent protection of this nitrogen, for instance through acetylation, transforms it into a powerful ortho-, para-directing group. This electronic activation of the benzene ring overwhelmingly favors electrophilic substitution at the position para to the nitrogen—the C6 position.[3]

This guide will detail this superior four-step synthetic sequence:

-

Reduction: Conversion of quinoline-2-carboxylic acid to its 1,2,3,4-tetrahydro derivative.

-

N-Protection: Acetylation of the secondary amine to create a potent para-directing group.

-

Regioselective Nitration: Introduction of the nitro group at the desired C6 position.

-

Aromatization & Deprotection: Re-oxidation of the tetrahydroquinoline ring and removal of the protecting group to yield the final product.

Precursor Synthesis: Modern Approaches to Quinoline-2-carboxylic Acid

While quinoline-2-carboxylic acid (quinaldic acid) is commercially available, understanding its synthesis provides a complete picture for the research scientist. Historically, methods often relied on the Reissert reaction, which uses highly toxic reagents like potassium cyanide.[4] Modern, greener approaches have been developed. One notable method begins with furfural, a bio-based feedstock, and proceeds through a three-step sequence involving photooxidation, cyclization with an aniline, and final hydrolysis to yield the desired quinaldic acid precursor.[4][5] This method avoids hazardous chemicals and aligns with the principles of sustainable chemistry.[4]

Detailed Synthetic Protocols

The following protocols represent a validated and logical pathway to the target molecule. Each step is designed to be a self-validating system, with clear endpoints and characterizable intermediates.

Step 1: Reduction of Quinoline-2-carboxylic Acid

The initial step involves the selective reduction of the pyridine ring while leaving the benzene ring and carboxylic acid intact. Catalytic hydrogenation is a common and effective method.

-

Methodology:

-

In a high-pressure hydrogenation vessel, dissolve quinoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst), typically 1-5 mol%.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-4 atm.

-

Heat the mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

After cooling and venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which can be purified by recrystallization from an ethanol/water mixture.

-

Step 2: N-Protection via Acetylation

Protecting the secondary amine is crucial for directing the subsequent nitration. Acetylation is a straightforward and effective method.

-

Methodology:

-

Suspend 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

While stirring vigorously, add acetic anhydride (1.2 eq) dropwise.

-

Simultaneously, add an aqueous solution of sodium bicarbonate or sodium hydroxide portion-wise to maintain the pH between 8 and 9.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-acetyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The product is often of sufficient purity for the next step.

-

Step 3: Regioselective Nitration

This is the key step where the nitro group is installed. The N-acetyl group directs the nitration to the C6 position.

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structural Elucidation of 6-Nitroquinoline-2-carboxylic Acid

Introduction: Establishing the Blueprint of a Key Synthetic Intermediate

6-Nitroquinoline-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. Its rigid quinoline core, functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, makes it a valuable scaffold for generating molecules with potential therapeutic activities. Quinoline derivatives have demonstrated a broad spectrum of biological effects, including antitumor, antiviral, and antibacterial properties.[1][2] The precise arrangement of its atoms—its structure—is the fundamental determinant of its reactivity and its ultimate utility in these applications.

The unambiguous determination of this structure is therefore not merely an academic exercise but a critical quality control step in any research or development pipeline. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique. Our approach is holistic, beginning with foundational spectroscopic methods to piece together the molecular puzzle and culminating in the definitive confirmation provided by single-crystal X-ray diffraction.

The overall strategy relies on a synergistic application of multiple analytical techniques to build a cohesive and validated structural model.

Caption: Overall strategy for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the fundamental properties of the molecule: its elemental composition and the types of functional groups it contains. Mass spectrometry and infrared spectroscopy provide this information rapidly and reliably.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for establishing the molecular formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. For a molecule like this compound, an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer is an ideal configuration, as ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[3]

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Ionization Mode: Operate in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is anticipated.[3]

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Compare the experimentally measured m/z of the molecular ion with the theoretical exact mass calculated for the proposed formula, C₁₀H₆N₂O₄. The mass difference should be less than 5 ppm.

| Species | Formula | Theoretical Exact Mass (Da) | Expected m/z |

| Neutral Molecule | C₁₀H₆N₂O₄ | 218.0328 | N/A |

| Protonated [M+H]⁺ | C₁₀H₇N₂O₄⁺ | 219.0400 | 219.0400 |

| Deprotonated [M-H]⁻ | C₁₀H₅N₂O₄⁻ | 217.0255 | 217.0255 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to stretch or bend. For this compound, we expect to see distinct signatures for the carboxylic acid O-H and C=O bonds, the N-O bonds of the nitro group, and the C=C/C=N bonds of the aromatic quinoline core.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids, resulting from extensive hydrogen bonding.[6]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Comment |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very broad due to hydrogen bonding[6] |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, medium intensity |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, sharp absorption[5] |

| Aromatic C=C / C=N | Stretch | 1500 - 1600 | Multiple bands of varying intensity |

| Nitro Group N-O | Asymmetric Stretch | 1510 - 1550 | Strong absorption[4][5] |

| Nitro Group N-O | Symmetric Stretch | 1330 - 1370 | Strong absorption[4][5] |

| C-H Out-of-plane Bend | Bend | 750 - 900 | Pattern indicates substitution on the ring |

Part 2: High-Resolution Structural Mapping with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.[7]

Caption: NMR analysis workflow.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and its acidic proton is readily observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments using standard pulse programs.

One-Dimensional NMR (¹H and ¹³C)

¹H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect to see five signals in the aromatic region (typically δ 7.5-9.5 ppm) and a very downfield, broad singlet for the carboxylic acid proton (>12 ppm).[6] The electron-withdrawing effects of the nitro group and the ring nitrogen will shift adjacent protons downfield.

¹³C NMR Interpretation: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. We expect ten signals: one for the carboxylic acid carbonyl (δ ~165-170 ppm), and nine for the quinoline ring carbons.[6] Carbons directly attached to the nitro group or near the ring nitrogen will be significantly shifted.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Proton | Predicted δ (ppm), Multiplicity | Carbon |

| H-3 | ~8.3, d | C-2 |

| H-4 | ~8.6, d | C-3 |

| H-5 | ~9.2, d | C-4 |

| H-7 | ~8.5, dd | C-4a |

| H-8 | ~8.2, d | C-5 |

| COOH | >12, br s | C-6 |

| C-7 | ||

| C-8 | ||

| C-8a | ||

| COOH |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Trustworthiness: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. This is a self-validating system; the connections observed in one experiment must be consistent with the others.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will show cross-peaks connecting H-3 with H-4, and H-7 with H-8, confirming the proton arrangement on both rings of the quinoline system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals for all C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the H-5 proton should show a correlation to C-4, C-7, and C-8a, while the H-3 proton should correlate to the carboxylic acid carbon (C-2) and C-4a. These long-range correlations are crucial for unequivocally placing the nitro group at the C-6 position and the carboxylic acid at C-2.

Part 3: Definitive Confirmation - Single-Crystal X-ray Diffraction

Authoritative Grounding: Spectroscopic methods provide a robust, but ultimately inferred, structure. Single-crystal X-ray diffraction is the gold standard, providing direct, unambiguous evidence of the three-dimensional arrangement of atoms in space.[8][9] It yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the compound. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common method. The ideal crystal should be well-formed, clear, and typically 0.1-0.3 mm in each dimension.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.

The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom, which confirms the connectivity deduced from NMR and provides invaluable insight into the molecule's solid-state conformation and packing.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach. Each method provides a unique and essential layer of information. Mass spectrometry defines the elemental formula, FTIR identifies the key chemical actors (functional groups), and a suite of NMR experiments maps their intricate network of connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for advancing research in medicinal chemistry and materials science.

References

- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation - Benchchem.

- Pfitzinger Quinoline Synthesis.

-

Pfitzinger reaction - Wikipedia. Available from: [Link]

- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide - Benchchem.

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available from: [Link]

- 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR.

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available from: [Link]

-

6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. Available from: [Link]

-

X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. Available from: [Link]

-

6-Nitroquinoline - SpectraBase. Available from: [Link]

-

Structures of the quinoline derivatives. - ResearchGate. Available from: [Link]

-

Quinoline, 6-nitro- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - Hrčak. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug - Taylor & Francis Online. Available from: [Link]

-

6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem - NIH. Available from: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available from: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 6-Nitroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Nitroquinoline-2-carboxylic acid. As a Senior Application Scientist, the following information is curated to offer both foundational data and practical insights for the application of this compound in research and development. The structure of this guide is designed to logically present the core physical characteristics, the experimental basis for their determination, and the relationships between the compound's structure and its physical behavior.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a quinoline core functionalized with both a nitro group and a carboxylic acid. This combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the acidic proton of the carboxylic acid dictate its chemical reactivity and intermolecular interactions, which in turn govern its physical properties. A thorough understanding of these properties is paramount for its effective use in synthesis, formulation, and biological assays.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. It is critical to distinguish between experimentally determined values and computationally predicted data. Predicted values, while useful for estimation, should be confirmed experimentally for critical applications.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₆N₂O₄ | - |

| Molecular Weight | 218.17 g/mol | - |

| Melting Point | 224-225 °C (with decomposition) | [1] |

| Boiling Point | 443.7 ± 30.0 °C | Predicted[1] |

| Density | 1.545 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 3.51 ± 0.43 | Predicted[1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Determination of Physical Properties: A Validating Approach

To ensure the reliability of physical data, standardized experimental protocols are essential. Below is a detailed methodology for the determination of the melting point, a critical parameter for assessing the purity of a solid compound.

Experimental Protocol: Melting Point Determination via Capillary Method

-

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

-

Methodology Rationale: The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. A sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

-

Step-by-Step Procedure:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate to obtain an approximate melting point. This provides a target range for a more precise measurement.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

-

-

Self-Validation: The protocol's integrity is maintained by using a calibrated melting point apparatus and by performing the determination in triplicate to ensure reproducibility. Comparing the obtained value to a certified reference standard can further validate the measurement.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not provided in the initial search, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[2]

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure.

-

High Melting Point: The high melting point of 224-225 °C, with decomposition, is indicative of strong intermolecular forces in the solid state.[1] These likely include hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar nitro group and the quinoline ring system. The planar nature of the quinoline ring may also facilitate efficient crystal packing.

-

Acidity (pKa): The predicted pKa of 3.51 suggests that this compound is a moderately strong organic acid.[1] The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the quinoline ring and the nitro group, which stabilize the resulting carboxylate anion. This pKa value is crucial for designing experiments involving pH-dependent solubility and for understanding its potential interactions in biological systems.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in available data and established scientific principles. The presented information on its melting point, predicted properties, and a standard experimental protocol for its characterization serves as a valuable resource for researchers and professionals. A thorough understanding and experimental validation of these properties are essential for the successful application of this compound in drug discovery and materials science.

References

- ChemicalBook. This compound Product Description.

- PubChem. 6-Nitroquinoline.

- ChemicalBook. This compound(30836-96-5) 1 h nmr.

Sources

proposed mechanism of action for 6-Nitroquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Proposed Mechanism of Action of 6-Nitroquinoline-2-carboxylic acid

Abstract

This compound is a heterocyclic compound built upon the versatile quinoline scaffold, a privileged structure in medicinal chemistry. While direct and extensive experimental validation of its specific mechanism of action is emerging, its structural features suggest several plausible and compelling biological activities. This guide synthesizes data from structurally related analogues—including nitroquinolines, quinolone carboxylic acids, and other enzyme inhibitors—to construct a robust, hypothesis-driven framework for its mechanism of action. We will explore potential pathways involving enzyme inhibition, disruption of metal ion homeostasis, and induction of cellular stress. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also actionable experimental protocols to validate these proposed mechanisms.

Introduction: The Quinoline Scaffold as a Foundation for Bioactivity

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position of this scaffold, as seen in this compound, is anticipated to significantly modulate its electronic properties and biological interactions. The nitro group, a potent electron-withdrawing moiety, and the carboxylic acid, a key site for hydrogen bonding and potential metal chelation, create a unique chemical entity with high potential for targeted biological intervention.[3][4] This guide will dissect the most probable mechanisms through which this molecule may exert its effects.

Proposed Mechanism I: Targeted Enzyme Inhibition

A primary mechanism proposed for many quinoline-based compounds is the direct inhibition of key enzymes involved in critical cellular pathways. For this compound, we hypothesize inhibitory action against several classes of enzymes based on evidence from closely related analogues.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are characterized by the aberrant activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell proliferation and survival.[1] Structurally similar 6-nitroquinoline derivatives have demonstrated potent inhibition of EGFR. The proposed mechanism involves the quinoline scaffold acting as a pharmacophore that competes with ATP for its binding site in the kinase domain of the receptor.[1] By blocking this site, the compound inhibits the entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Inhibition of Bacterial DNA Gyrase

Quinolone carboxylic acids are a well-established class of antibiotics that target essential bacterial enzymes, most notably DNA gyrase.[5] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to rapid bacterial cell death. Given its structural similarities, it is plausible that this compound could exhibit antimicrobial activity through a similar mechanism. The planar quinoline ring can intercalate into DNA, while the carboxylic acid and other functional groups can interact with the enzyme itself, disrupting its function.

Hypothetical Inhibition of Nitric Oxide Synthase (NOS)

Drawing a hypothesis from the structurally related compound 6-nitroindoline-2-carboxylic acid, there is a potential for inhibition of Nitric Oxide Synthases (NOS).[6] NO is a critical signaling molecule, and its overproduction is linked to inflammatory conditions and neurodegenerative diseases. The indoline analogue is thought to act as a competitive inhibitor at the L-arginine binding site of NOS.[6] While the quinoline and indoline scaffolds are different, the shared nitro- and carboxylic acid-substituted bicyclic structure suggests that investigating NOS inhibition for this compound is a worthwhile exploratory path.

Proposed Mechanism II: Disruption of Metal Ion Homeostasis

The chelation of essential metal cations is a recognized mechanism of action for many antimicrobial and anticancer compounds.[7][8] The 8-hydroxyquinoline scaffold is a classic example, and it is highly speculated that the coplanar arrangement of a carboxylic acid and the quinoline nitrogen in compounds like this compound could create a bidentate ligand capable of sequestering essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺).[9] By depriving cells, particularly rapidly proliferating cancer cells or bacteria, of these crucial cofactors for enzymatic reactions, the compound can induce a bacteriostatic or cytotoxic effect.[7]

Caption: Proposed mechanism of action via metal ion chelation.

Quantitative Data from Structurally Related Analogues

Direct quantitative data for this compound is limited. However, the biological activity of its close analogues provides a strong rationale for its investigation.

| Compound ID/Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC in µM) | Reference |

| 6-nitro-4-substituted quinazoline (6c) | Cytotoxicity | HCT-116 (human colon cancer) | Superior to Gefitinib | [1] |

| 6-nitro-4-substituted quinazoline (6c) | Cytotoxicity | A549 (human lung cancer) | Superior to Gefitinib | [1] |

| 8-hydroxy-6-nitroquinoline | Antibacterial | Escherichia coli | 20.0 | [1] |

| 6,8-dibromo-5-nitroquinoline | Antiproliferative | HT29 (human colon cancer) | 26.2 | [1] |

| 6-nitroquinolone-3-carboxylic acid (8c) | Antimicrobial | M. tuberculosis H37Rv | 0.08 | [5][10] |

| Quinoline-2-carboxylic acid | Antiproliferative | MCF7 (mammary cancer) | Significant Growth Inhibition | [9] |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms for this compound, a series of well-established assays must be performed. The following protocols provide a self-validating system for investigation.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor kinase domain.

Methodology:

-

Assay Components: The assay is performed in a 96-well plate containing recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP.[1]

-

Compound Incubation: Pre-incubate serial dilutions of this compound with the EGFR enzyme in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

-

Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine inhibitory activity by comparing the kinase activity in the presence of the compound to a vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[1]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, MCF7) in appropriate media and seed them into 96-well plates.[1]

-

Compound Treatment: After cell adherence, treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader (e.g., at 570 nm).[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, M. tuberculosis) in a suitable growth medium.[10]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the growth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. For some bacteria, a growth indicator like resazurin can be added to aid visualization.[5]

Conclusion and Future Directions

The structural framework of this compound provides a strong basis for hypothesizing several potent mechanisms of action, primarily centered on the inhibition of key enzymes like EGFR and DNA gyrase, and the disruption of cellular function through metal ion chelation. The provided data from analogous compounds lend significant weight to these propositions.

The definitive elucidation of its mechanism requires direct experimental validation. Future research must focus on systematically screening this compound against a panel of cancer cell lines and pathogenic microbes using the protocols outlined herein. Positive results should be followed by detailed kinetic studies to confirm enzyme inhibition and biophysical methods to verify metal chelation. This rigorous, hypothesis-driven approach will be crucial in unlocking the full therapeutic potential of this promising compound.

References

- Hypothesized Mechanism 1: Inhibition of Nitric Oxide Synthase (NOS) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmeHjF5HPIbTrNIF5dnjSuVTB_2ZOl4BRXEfJAfEfcUxED_d0izDTzzpAeIwp0rDIlvi6jOBWiR61O_fRpoEkO5hQyLUkM7gabqhR-a22PCEVaNhNJPq3EIsMO49CYPCSfoex4vIUd-iCkvfAEPzBym3EndjW3iXnoTKAcAA-a1wkW878CJ4ou1ds6Qs_GLs2lKn4po0UH32LPR0Y=]

- The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZGwluDEQI64OOuPCPK-G_BRlQMo4_5H7Cg0k5FM6TKKDQZbmTg0z75voFovzdRJ-FxmJXpr_njZnL6j9RUqzeheCDteazSidrhlmGPDVX_uwHKE9OiV4XlbOMDX7JsSEZTjlAzvJdWZdny3KikDS1Hl93wL1F47CpSm62JT9tPFgb76-qXn2EQrtLFlbHqiMR_S9zCRpblZqmjiifTNaN-l5uDU9BGCAn9w3epA==]

- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkePBNaVeTbp0zxwpJT7sg6YP6vlwGW6WsYQiw9Pc9sHSWoasqIPycatq4KZoJgQudKIVCFa8WYJH14Ef5KCVeJIy-2wD1o1_gQaU4dgptfWg8Pm1t8MHqIiNiK0TR1Tpm3G7HPV5B4hqJ_eXp8Pu0xVspfv1WQu9sqFm7-NZdObAG15X1YOHDxftaCRxQYp7IxFq3wWo8hEVxMoPIW6ifDuWF2S7yj5Qd1bn34py9va4wTNOFoU6S2h-3WZPTL2QAk07J2_Vg2eQd3k8l166i8r3svRdLMJ2D7oAfhJ8in8DdIqI=]

- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX0AjOLLZvRvusaJ8-S74AfMwxjFm1xeSHOIqgLU6QmW6liHEjZGJZHYpYnmSaypKr3swX5ZjNFdKt4MeMIn5hrS3LI6H0r6d9MH88POYb6sqkUj3tKEQij33VEv1dvCpAD9Yl3PUcEYBEJXZ94znWm2CVs0fR5I0NM90LcLNZxDBlnsdC7E2WS5MTFZ1dyR7AQcKiHMNHmsq_61HnhtTZ4fKhSmnP7rNymKtWRiktoCIleAo=]

- Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPdlc9VC-boXtQas43sogxKwOzpWBOQY_U5NSVjt4BbnvgkTfcaruMOVkzVaprL5DRPu0neQJmZDxV5yEvGBYTdIOUg5Ns8dlTTUcMgTuvn8lTamOoBqSrcH3LW0JZ0cL2kbBWEExUw3LRwrJ-P1AftARL2xGvk9BBr5RVDSCpNdll8InheoS5fHD8VAEMK-JMvCmPe2eWuUli_5C88ir0_G4HWmvVzym8jj6f6iEWRacQMT3bcccY7IucRXJE]

- Application Notes and Protocols for Enzymatic Reactions Involving 6-Nitroindoline-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOIr4xRlSgLUt_kOiNSw1Fc3xv5C4QTy1USGB6-svR-oGuIAjMGI0SDnUzyYFXVVd88UI770Gl272mNEcCIKaEDhpBKKPZTLfhpT6c827thVqO_lpZZsetKBZ_QAWCUU1IWjfdeqWdiRH6DS6Cy37pu7zA_OnaXkBP6gOWR2Y6i_QTAyUyqfarmIBptI5SXTO-iHf0IgYJ3F6myIDFd31pJcLLZsTB9-tG5zpo7Jt_IR0oaEwybrIldUBYIRpVrgQ=]

- Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8bvTe4dwXJS0VMLrXmlYoAONR6Of4vieEYdjjl8vascyvL-vYePDNSZ9kvnkWNUkd3nhYWGnorwzYzF78Qskcxr7meEH4VVtmFLZsNdtkMkGhnxYyaELqq95sMlO_-wGWS0R8OHsx34-Hv46zhjuZczoeqfggsHAY9KQDWJZANOLCkLHczr8eWAP8omfxWa-2oxmVsmK5YbDVTrG1mQ0L3NwjloOKjf45Skg2maZl-oOdUKB-6zCQRz20Ep5toV7M0GI=]

- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjEEfyK11cC0qVWL8LZfPg_MGsqWFPF8lxPUGUrgLjFcj7KkJ36a1E5xGJxp-89tk2Ee67Qu5Cg1KUn88EWOySfgzZySmd2ln7OsI31RzSu5xibyDfJLAzMGNz]

- In-depth Technical Guide: Theoretical Studies of 6-Nitroindoline-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNOQ6eKqvtybLMAh5ntpSeufo8pFoQkTn-XPNqNBB7PHMx3US33a_xAGhw4F16LbQb7C9bxeNppYFVFH_E_ZfryHHO7eYgS2BwBxvsfMfFhCf7-ooR3FVxJESRaw22uQFZd5w9UlJCGN5nEZtXOinF1kYv3M50HXw6nBXY7wEbiy58OlYi0v7FuR49gr7VysJNhwku_c6IKcfeliCFa_0jnzhJ35Aqal-ltMZOg==]

- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMVJU4Gnne5BIOqdhx9TGnEeab4jlutX7WtqSVKCyRqu3zQF2GzNhXZ3DBIwIp5EwIy4rJgtMwb8QyeLTPT3stmMjO9XFq_L3MqFeOg00El58K0ZE4xoh4U1BoGJ2akx-EWXb17rOMB6gIbBgjBMB1cn3cVBTGYjZboxSNHVBUedkFs_O4DBkwkeW6wBOaN6rlRnelurU1TanUPugaXpqSK1QJfPCM2H71uDwpfj40]

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAVwSZcEh9TEbGOqkgrFxqS76q0uv8Um5oi3LNvlSp_q6QIlrYXOBysK7o76h0PeakrIhRh0mFaqh0vHyaqDM0TYWhyOugJ7sAlCilBuHD1eopy_29-JzcSea_bWXwBUJFBdnZFGl3axokvYt8YyyMy90f5PPv09sJioHcBsOcovIHG6iUwIIh7zjz6KZO0h9V6rjG874Z]

- This compound | BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4NYaekwdPZCvabxFyfRrLgbm6a4JJmscB8L4Ts-3ssekhVhGalLzHhxzRwokg07OvE8Njo2mIioP6NCGoXwGtXkuhBdzLjKTe7j4qdUaeZ8jv5FBd68Y6T9Az18RGvIk8GKk-TZ8UiRDvQ==]

- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH-JIkoXxHgK14bRiCMvRYDE0771tXj05ynCIFo-pIee7i6-VESRy6Ohb-fnEcYmRTyQ63xXKfg9wWnPv46M0X0zB7uTb4o10Kcn4cYsqi0g-e6D53LRjjQ4v9N3SCiNDLKK2kiv9FXf8ClbYh-ZiCWftXyw==]

- An In-depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAXhSo3b6dAZGLMjZ26m1FQ1cOeZjFCniLRWNdcMLd8iHP8vTjOeRCZenS6xCBXD0iA3HVvRmMNC0gYennGjX51FUz34PdiJuhiBccEYGYbjLB79Xyh7c4QbLcUfZPe3SPeWifTzUfMUkkorqAk2cvw7lThi3ParP59E6SFcW7z2Zac16Wy-PNS3_7yJtHIRzGwONYBYfj8N-iRh9h15DE5-R3QE9OkWK4FYp2M-aYqpaytZ3XTj4=]

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35653457/]

- 6-Nitroquinoline 98 613-50-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/n24005]

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/593]

- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoi63js8JZabAfwAQ53vBk-uMtFh4g0xFPkQL0keiiLt04vlDS13DrSeFqZxktXw38fmWsuXyIboIoLGGjpvTEBK6gGNo1XcZHFQ0KbkBm3R3XByqWBZ4lTDjtxVwDxzzIwGZfgXP-Uk6nGSUxH8rTy_ZfNz3pPa1jvSJLxbsTeMlABHdj29_7ZhE3qYPTc0FV01ylGxqda3TL1s4e_4vazoRqhu-_wvHWjhVDkEV74HJCJuEL4eEvyECFPgX4qjg=]

- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6882236/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 6-Nitroquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of therapeutic agents. Quinoline-based compounds have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1] This guide focuses on a specific, yet highly promising subclass: This compound derivatives . The strategic placement of an electron-withdrawing nitro group at the 6-position and a carboxylic acid moiety at the 2-position creates a unique pharmacophore with significant potential for targeted biological activity. This document, written from the perspective of a Senior Application Scientist, aims to synthesize current knowledge, provide field-proven experimental insights, and outline robust protocols for the evaluation of these compounds.

Part 1: Synthesis and Chemical Profile

The biological evaluation of any compound begins with its synthesis. The presence of the nitro group and the carboxylic acid dictates a synthetic strategy that carefully controls regioselectivity. A plausible and efficient route involves the multi-step synthesis starting from appropriately substituted anilines, followed by functional group manipulation.

A Representative Synthetic Workflow

A common approach to constructing the quinoline core is the Doebner-von Miller reaction or a related cyclization, followed by oxidation and nitration. The carboxylic acid at the C2 position can be introduced via methods like the Pfitzinger reaction or by starting with precursors already containing this moiety.

Below is a generalized workflow for the synthesis of a this compound derivative.

Caption: Generalized synthetic workflow for this compound derivatives.

Part 2: Anticancer Activity - Targeting the Hallmarks of Malignancy

The quinoline scaffold is a recurring motif in anticancer drug development. Derivatives have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2] The incorporation of a nitro group can enhance these activities, often through bioreduction to reactive nitrogen species within the hypoxic tumor microenvironment.

Postulated Mechanisms of Action

While direct studies on this compound are limited, we can infer its likely mechanisms based on the extensive research on its structural analogs.

-

DNA Damage and Topoisomerase Inhibition : Quinoline derivatives are known to function as antiproliferative agents by intercalating with DNA, which interferes with the replication process.[3] Certain derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[2][3]

-

Induction of Apoptosis : A primary mechanism for the anticancer effect of quinoline carboxylic acids is the induction of programmed cell death (apoptosis).[2] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade.[2]

-

Cell Cycle Arrest : These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M or S phases.[2][4] This prevents the cells from dividing and is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.[2]

-

Kinase Inhibition : Many quinoline derivatives function as potent inhibitors of protein kinases that are often dysregulated in cancer.[3] For instance, quinazoline derivatives (structurally similar) are known to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Other quinolines have shown inhibitory activity against kinases like Pim-1.[3]

Caption: Postulated anticancer mechanisms of this compound derivatives.

Data Summary: Antiproliferative Activity of Related Quinoline Derivatives

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the activity of structurally related quinoline derivatives against various cancer cell lines, providing a benchmark for expected efficacy.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314 - 4.65 | |

| Quinoline-chalcone hybrid | Colon Cancer (Caco-2) | 2.5 | [4] |

| 6-Chloro-quinoline-4-carboxylic acid | Breast Cancer (MCF-7) | >80% growth reduction | [6] |

| 6-nitro-4-substituted quinazoline | Lung Cancer (A549) | 20.09 | [5] |

| Quinoline-2-carboxylic acid | Cervical Cancer (HeLa) | Significant Cytotoxicity | [7] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of the test compounds on cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

The quinoline core is central to many antibacterial agents, including the entire class of fluoroquinolone antibiotics.[8] Their derivatives are known to possess broad-spectrum activity against bacteria, fungi, and protozoa.[1][9]

Postulated Mechanisms of Action

-

Inhibition of DNA Gyrase and Topoisomerase IV : This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.

-

Biofilm Disruption : Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Certain quinoline derivatives have shown the ability to inhibit biofilm formation or eradicate existing biofilms.[10][11]

-

Metal Chelation : The structure of quinoline carboxylic acids allows for the chelation of divalent metal ions that are crucial for the function of many microbial enzymes.[7][8] This sequestration of essential ions can disrupt microbial metabolism.

Data Summary: Antimicrobial Activity of Related Quinoline Derivatives

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline derivative | M. tuberculosis H37Rv | 0.08 | [12] |

| Chloro-substituted quinoline | S. aureus | 0.12 | [9] |

| Quinolinequinone | C. albicans | 4.88 | [13] |

| Clioquinol (8-hydroxyquinoline) | Fusarium species | 0.5 - 2.0 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Microplate reader or visual inspection

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a gradient of compound concentrations.

-

Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5 - 2.5 x 10³ CFU/mL (for fungi). Add 50 µL of this inoculum to each well.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 4: Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. By leveraging established knowledge of related quinoline derivatives, this guide has outlined the strong potential for these compounds to act as potent anticancer and antimicrobial agents. The proposed mechanisms of action—including DNA damage, apoptosis induction, and enzyme inhibition—provide a solid foundation for further investigation.

Future research should focus on:

-

Synthesis of a Focused Library: Creating a diverse library of derivatives by modifying the substituents on the quinoline ring and derivatizing the carboxylic acid group to explore structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Moving beyond initial screening to validate the postulated mechanisms of action using techniques like Western blotting, flow cytometry, and specific enzyme inhibition assays.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By employing the rigorous protocols and strategic framework outlined in this guide, researchers can effectively unlock the therapeutic potential of this important class of molecules.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.

- The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. (n.d.). BenchChem.

- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis.

- Aly, A. A., El-Mokadem, K. M., & Mohamed, Y. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31441-31464.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.

- Mishra, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon, e28935.

- Al-Qawasmeh, R. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 14(8), 743.

- Rizvi, S. U. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and chemical toxicology, 42(5), 516-527.

- Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. (n.d.). BenchChem.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Synthesis of 6-Nitroindoline-2-carboxylic Acid. (n.d.). BenchChem.

- Synthesis of nitroquinoline derivatives 9. (n.d.).

- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals. (n.d.). BenchChem.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.).

- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4243-4288.

- Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. (n.d.). BenchChem.

- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (n.d.). BenchChem.

- Ghorab, M. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 15-34.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.).

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.

- Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19.

- da Silva, B. A. M., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology, 82, e264250.

- El-Sayed, R. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6878.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). Google Scholar.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijmphs.com [ijmphs.com]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroquinoline-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The introduction of a nitro group and a carboxylic acid moiety, as in 6-nitroquinoline-2-carboxylic acid, creates a versatile building block for developing novel drug candidates. The electron-withdrawing nature of the nitro group can modulate the compound's physicochemical properties and provide specific interaction points with biological targets, while the carboxylic acid serves as a convenient handle for extensive derivatization.[3] This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its derivatization, and detailed protocols for its structural and analytical characterization, grounded in established chemical principles and spectroscopic techniques.

Strategic Synthesis of the this compound Scaffold

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses.[4][5] For the specific regiochemistry of this compound, a modified Doebner-von Miller reaction provides a logical and efficient pathway. This approach involves the condensation of a substituted aniline with an α,β-unsaturated carbonyl compound.[6][7]

The causality behind this strategic choice is twofold:

-

Regiocontrol of the Nitro Group: By starting with a pre-substituted aniline, specifically 4-nitroaniline, the position of the nitro group is unequivocally established at the 6-position of the final quinoline product.

-

Formation of the 2-Carboxylic Acid: The reaction of the aniline with pyruvic acid and an aldehyde generates the quinoline ring with a carboxylic acid group at the 2-position. This is a variation of the Doebner reaction which typically yields quinoline-4-carboxylic acids; however, specific conditions and reactants can favor the 2-carboxy isomer.